molecular formula C14H12ClNO4 B14642288 2-Phenyl-2-(pyridine-2-carbonyloxy)acetic acid;hydrochloride CAS No. 55435-25-1

2-Phenyl-2-(pyridine-2-carbonyloxy)acetic acid;hydrochloride

Katalognummer: B14642288
CAS-Nummer: 55435-25-1
Molekulargewicht: 293.70 g/mol
InChI-Schlüssel: LKGRRBCGAFOABE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-2-(pyridine-2-carbonyloxy)acetic acid;hydrochloride is a complex organic compound that features both phenyl and pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2-(pyridine-2-carbonyloxy)acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-(pyridine-2-carbonyloxy)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-(pyridine-2-carbonyloxy)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-2-(pyridine-2-carbonyloxy)acetic acid;hydrochloride is unique due to its specific combination of phenyl and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

55435-25-1

Molekularformel

C14H12ClNO4

Molekulargewicht

293.70 g/mol

IUPAC-Name

2-phenyl-2-(pyridine-2-carbonyloxy)acetic acid;hydrochloride

InChI

InChI=1S/C14H11NO4.ClH/c16-13(17)12(10-6-2-1-3-7-10)19-14(18)11-8-4-5-9-15-11;/h1-9,12H,(H,16,17);1H

InChI-Schlüssel

LKGRRBCGAFOABE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)O)OC(=O)C2=CC=CC=N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.